molecular formula C11H13NO4 B15176357 (3,4,5-Trimethoxyphenyl)glycolonitrile CAS No. 91134-18-8

(3,4,5-Trimethoxyphenyl)glycolonitrile

Cat. No.: B15176357
CAS No.: 91134-18-8
M. Wt: 223.22 g/mol
InChI Key: OXSJBPBUDGORCM-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxyphenyl)glycolonitrile (CAS 91134-18-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry research. Its molecular formula is C11H13NO4, with a molecular weight of 223.23 g/mol . This compound features a glycolonitrile moiety attached to a 3,4,5-trimethoxyphenyl ring, a structural motif recognized for its profound biological activity. The primary research value of this compound lies in its role as a versatile synthetic precursor. It can be utilized in the development of more complex molecules, particularly those targeting cytoskeletal elements in cells. The 3,4,5-trimethoxyphenyl fragment is a well-known pharmacophore in microtubule-destabilizing agents . This class of compounds inhibits microtubule polymerization by binding to the colchicine site on tubulin, disrupting cellular division and making them promising candidates for investigation in cancer therapeutics . Researchers can employ this nitrile to generate novel compounds for screening against various cancer cell lines, exploring its potential to create new anti-mitotic agents. The compound is strictly for professional research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

CAS No.

91134-18-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3

InChI Key

OXSJBPBUDGORCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)O

Origin of Product

United States

Synthetic Methodologies for 3,4,5 Trimethoxyphenyl Glycolonitrile

Direct Cyanohydrin Synthesis from 3,4,5-Trimethoxybenzaldehyde (B134019)

The most direct and widely utilized method for preparing (3,4,5-Trimethoxyphenyl)glycolonitrile is the cyanohydrin reaction. This involves the treatment of 3,4,5-Trimethoxybenzaldehyde with a cyanide nucleophile.

The core of the cyanohydrin synthesis is the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon of an aldehyde. libretexts.org The carbon-oxygen double bond in aldehydes like 3,4,5-Trimethoxybenzaldehyde is highly polarized, rendering the carbon atom susceptible to attack by nucleophiles. chemguide.co.uk

The reaction mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product, this compound. pressbooks.publibretexts.org

This reaction is reversible, and the equilibrium generally favors the formation of the cyanohydrin adduct, particularly with aldehydes. pressbooks.pub

To improve the rate and, crucially, the stereoselectivity of the cyanohydrin synthesis, various catalytic systems have been developed. The reaction is typically slow with pure HCN and is therefore catalyzed by a base, which generates the more potent cyanide ion nucleophile. pressbooks.pubncert.nic.in

Chemical Catalysts: A range of chemical catalysts can be employed to facilitate the asymmetric addition of cyanide, leading to optically active cyanohydrins. researchgate.net While specific examples for this compound are not extensively detailed, general catalysts for aromatic aldehydes are applicable.

Catalyst TypeExample(s)Key Features
Chiral Lewis Acids β-amino alcohol-Ti(Oi-Pr)₄ complexes, Chiral oxazaborolidinium saltsCatalyze enantioselective cyanosilylation of aldehydes, yielding cyanohydrin silyl (B83357) ethers with high enantiomeric excesses. organic-chemistry.org
Bimetallic Complexes [(salen)TiO]₂Catalyzes the asymmetric addition of ethyl cyanoformate to aldehydes. organic-chemistry.org
Peptide-based Catalysts Cyclic dipeptide cyclo[(S)-His-(S)-Phe]Efficiently catalyzes the hydrocyanation of aromatic aldehydes, particularly under heterogeneous conditions. nih.gov

Enzymatic Catalysts: Hydroxynitrile lyases (HNLs) are enzymes that excel in catalyzing the enantioselective synthesis of cyanohydrins. They offer high reaction rates and excellent enantioselectivities under environmentally benign conditions, often in aqueous media. researchgate.netrsc.org Both (R)- and (S)-selective HNLs are available, making them powerful tools for asymmetric synthesis. rsc.org

The efficiency of the direct cyanohydrin synthesis is highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a critical parameter. The reaction is typically conducted in a solution with a pH adjusted to around 4-5. libretexts.orgchemguide.co.uk This represents a compromise: the conditions must be basic enough to generate a sufficient concentration of the cyanide ion nucleophile from HCN, but acidic enough to protonate the carbonyl oxygen, thereby increasing its electrophilicity without converting all the cyanide ions back to the less reactive HCN. chemguide.co.uk For the synthesis of simpler glycolonitriles, the pH may be maintained between 3 and 10, with a preference for 5 to 8. google.comgoogleapis.com

Temperature: Temperature control is essential to manage the exothermic nature of the reaction and to minimize the decomposition of the cyanohydrin product. googleapis.com Many procedures are carried out at or below room temperature. For instance, the preparation of glycolonitrile (B6354644) from formaldehyde (B43269) is often performed in an ice-salt bath to maintain a temperature below 10°C. orgsyn.org The reaction temperature for glycolonitrile synthesis is generally kept at 70°C or less to minimize decomposition. google.com

Solvent Systems: The choice of solvent can influence the reaction rate and selectivity. Aqueous systems are common, especially in enzyme-catalyzed reactions. rsc.org For certain chemical catalysts, non-polar solvents like toluene (B28343) are used, which can promote high enantioselectivities in heterogeneous reaction setups. nih.gov In some cases, the reaction can be performed under solvent-free conditions. organic-chemistry.org

ParameterOptimized Range/ConditionRationale
pH ~4-5 (chemical); ~5-8 (general)Balances the need for nucleophilic CN⁻ with the acid-catalyzed activation of the carbonyl group. chemguide.co.ukgoogleapis.com
Temperature 0°C to 70°CControls the exothermic reaction and prevents product decomposition. orgsyn.orggoogle.com
Solvent Toluene, Water, Solvent-freeDepends on the catalytic system; can influence stereoselectivity and reaction environment. organic-chemistry.orgnih.govrsc.org

Alternative Synthetic Routes to the Glycolonitrile Moiety

While direct cyanohydrin synthesis is the most straightforward approach, alternative strategies can be envisioned for constructing the this compound molecule, particularly by forming the glycolonitrile unit from different starting materials.

This strategy involves the conversion of a precursor molecule, which already contains some of the key structural elements, into the target glycolonitrile. For example, the synthesis of the parent compound, glycolonitrile, is achieved by reacting formaldehyde with hydrogen cyanide. wikipedia.org This method transforms simple, readily available precursors into the fundamental glycolonitrile structure.

Another conceptual approach could involve starting with a compound that already possesses the 3,4,5-trimethoxyphenyl group and elaborating it to introduce the hydroxy and nitrile functionalities. For instance, a multi-step synthesis could potentially start from 3,4,5-trimethoxytoluene, involving benzylic bromination followed by transformations to introduce the required groups, although this would be a more complex and less efficient route than direct cyanohydrin synthesis. The synthesis of the aldehyde precursor itself, 3,4,5-trimethoxybenzaldehyde, often starts from precursors like 3,4,5-trimethoxybenzoic acid or vanillin. semanticscholar.org

An alternative synthetic design involves starting with a simpler, pre-formed glycolonitrile and subsequently modifying it to introduce the desired substituents on the aromatic ring. Derivatization is a common chemical process used to modify a compound's functional groups. youtube.com

In this hypothetical route, one might start with (4-hydroxyphenyl)glycolonitrile. The synthesis could then proceed through a series of derivatization steps, specifically methylation reactions, to convert the single hydroxyl group and introduce two additional methoxy (B1213986) groups at the 3 and 5 positions of the phenyl ring. While chemically plausible, this route would likely involve multiple protection and deprotection steps, making it less atom-economical and more laborious than the direct synthesis from 3,4,5-trimethoxybenzaldehyde.

Asymmetric Synthesis Approaches to Chiral this compound Enantiomers

The primary route to this compound involves the addition of a cyanide source to 3,4,5-trimethoxybenzaldehyde. To achieve enantioselectivity, this reaction is typically mediated by either a chiral catalyst or a biocatalyst.

Chiral Catalysis in Cyanohydrin Formation

Chiral metal complexes, particularly those involving salen ligands, have been extensively studied for the asymmetric cyanation of aldehydes. These catalysts function by coordinating to the aldehyde, thereby creating a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the carbonyl group. Titanium-salen complexes, for instance, have demonstrated high efficacy in the enantioselective cyanosilylation of a wide range of aldehydes.

While specific studies on the asymmetric cyanation of 3,4,5-trimethoxybenzaldehyde are not extensively documented in publicly available literature, the established success of these catalytic systems with other substituted benzaldehydes provides a strong basis for their application. The electronic and steric properties of the substituents on the benzaldehyde (B42025) can influence the reactivity and enantioselectivity of the reaction. For example, benzaldehydes with electron-donating groups have been successfully converted to their corresponding chiral cyanohydrins with high yields and enantiomeric excesses.

Below is a representative table of results for the asymmetric cyanosilylation of various substituted benzaldehydes using a chiral Titanium-salen catalyst. This data illustrates the potential effectiveness of this methodology for 3,4,5-trimethoxybenzaldehyde.

Substrate (Substituted Benzaldehyde)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Configuration
Benzaldehyde(R,R)-Ti(salen)9592S
4-Methoxybenzaldehyde(R,R)-Ti(salen)9491S
4-Chlorobenzaldehyde(R,R)-Ti(salen)9690S
2-Naphthaldehyde(R,R)-Ti(salen)9394S

Enzymatic Biocatalysis for Stereoselective Production

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. researchgate.net These biocatalysts offer several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with both (R)-selective and (S)-selective enzymes being well-characterized.

The application of HNLs to the synthesis of chiral aromatic cyanohydrins is well-established. rsc.org Enzymes such as the (R)-selective HNL from Prunus amygdalus (PaHNL) and the (S)-selective HNL from Hevea brasiliensis (HbHNL) have been successfully employed for the asymmetric hydrocyanation of a broad range of benzaldehyde derivatives. rsc.org The choice of enzyme dictates the chirality of the resulting this compound.

The reaction is typically performed in a two-phase system, where the organic phase contains the aldehyde substrate and the product, while the aqueous phase contains the enzyme. This setup helps to minimize the non-enzymatic, racemic background reaction. The pH of the aqueous phase is a critical parameter, with lower pH values generally favoring the suppression of the chemical reaction.

The following table summarizes the enzymatic synthesis of various chiral cyanohydrins from substituted benzaldehydes, demonstrating the high enantioselectivities achievable with this method.

Substrate (Substituted Benzaldehyde)Enzyme (Hydroxynitrile Lyase)Yield (%)Enantiomeric Excess (ee, %)Configuration
BenzaldehydePaHNL ((R)-selective)98>99R
3-MethoxybenzaldehydePaHNL ((R)-selective)9598R
BenzaldehydeHbHNL ((S)-selective)9299S
4-MethylbenzaldehydeHbHNL ((S)-selective)88>99S

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of chiral this compound requires careful consideration of several factors to ensure an efficient, safe, and economically viable process.

For chiral catalysis , key considerations include:

Catalyst loading and recovery: Minimizing the amount of expensive chiral catalyst is crucial. Immobilization of the catalyst on a solid support can facilitate its recovery and reuse, thereby reducing costs.

Reaction conditions: Optimization of solvent, temperature, and reaction time is necessary to maximize yield and enantioselectivity while minimizing side reactions.

Purification: Removal of the metal catalyst from the final product is essential, particularly for pharmaceutical applications.

For enzymatic biocatalysis , the following aspects are important for scale-up:

Enzyme stability and immobilization: Free enzymes can be unstable under process conditions. Immobilization of HNLs on solid carriers or as cross-linked enzyme aggregates (CLEAs) can significantly enhance their stability and allow for repeated use in batch or continuous processes. researchgate.net

Continuous flow reactors: The use of packed-bed reactors with immobilized enzymes can enable continuous production, leading to higher productivity and easier process control. wikipedia.org

Substrate and product inhibition: High concentrations of the aldehyde substrate or the cyanohydrin product can inhibit enzyme activity. A continuous process or a fed-batch strategy can help to maintain optimal concentrations.

Management of HCN: Hydrogen cyanide is highly toxic and requires careful handling. In situ generation of HCN or the use of less hazardous cyanide sources can improve process safety.

The development of a robust and scalable process for the asymmetric synthesis of this compound will likely involve a multidisciplinary approach, combining principles of organic synthesis, catalysis, enzyme engineering, and chemical engineering to achieve high efficiency and product quality.

Reactivity and Mechanistic Investigations of 3,4,5 Trimethoxyphenyl Glycolonitrile

Reactions at the Nitrile Functionality

The cyano group is a cornerstone of the molecule's reactivity, participating in hydrolysis, reduction, and cyclization reactions to yield a variety of important chemical structures.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The conversion of the nitrile group in (3,4,5-Trimethoxyphenyl)glycolonitrile to a carboxylic acid is a fundamental transformation that can be achieved under both acidic and basic conditions. This process typically occurs in a two-step sequence, proceeding through an amide intermediate.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water follows, leading to the formation of an imidic acid tautomer, which then rearranges to the more stable (3,4,5-trimethoxyphenyl)glycolamide. Subsequent hydrolysis of this amide, also under acidic catalysis, cleaves the carbon-nitrogen bond to yield (3,4,5-trimethoxyphenyl)glycolic acid and an ammonium (B1175870) ion.

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. This amide can then undergo further base-catalyzed hydrolysis. Saponification of the amide forms a carboxylate salt, which upon acidic workup, yields the final (3,4,5-trimethoxyphenyl)glycolic acid.

Condition Reagents Intermediate Final Product
AcidicH₃O⁺, Heat(3,4,5-Trimethoxyphenyl)glycolamide(3,4,5-Trimethoxyphenyl)glycolic Acid
Basic1. NaOH, H₂O, Heat 2. H₃O⁺(3,4,5-Trimethoxyphenyl)glycolamide(3,4,5-Trimethoxyphenyl)glycolic Acid

Reduction Reactions to Amines

The nitrile functionality can be completely reduced to a primary amine, transforming this compound into 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol, a valuable β-amino alcohol derivative. This reduction is commonly accomplished using powerful reducing agents or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The mechanism involves the nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic nitrile carbon. Two successive hydride additions occur. The first addition forms an imine anion intermediate, which is then further reduced to a dianion. Subsequent quenching of the reaction with water protonates the dianion to furnish the primary amine, 2-amino-1-(3,4,5-trimethoxyphenyl)ethanol. libretexts.orglibretexts.org

Catalytic hydrogenation offers an alternative route. libretexts.org This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C). The reaction proceeds through the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. A potential complication of this method is the formation of secondary and tertiary amine byproducts through the reaction of the initially formed primary amine with intermediate imines. commonorganicchemistry.com The addition of ammonia (B1221849) can help to suppress these side reactions. commonorganicchemistry.com

Method Reagents Typical Conditions Product
Hydride Reduction1. LiAlH₄ 2. H₂ODiethyl ether or THF, followed by aqueous workup2-amino-1-(3,4,5-trimethoxyphenyl)ethanol
Catalytic HydrogenationH₂, Raney Ni (or Pd/C)Elevated pressure and temperature, often with NH₃2-amino-1-(3,4,5-trimethoxyphenyl)ethanol

Nitrogen-Containing Heterocycle Formation via Cyclization

This compound serves as a valuable precursor for the synthesis of nitrogen-containing heterocycles. A notable example is its application in the Fischer oxazole (B20620) synthesis. alchetron.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a cyanohydrin with an aldehyde.

In this context, this compound can react with an aromatic aldehyde in the presence of anhydrous hydrogen chloride. The reaction is initiated by the addition of HCl to the nitrile, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration, to ultimately yield a 2,5-disubstituted oxazole. The 3,4,5-trimethoxyphenyl group from the glycolonitrile (B6354644) would be located at the 5-position of the oxazole ring, while the substituent from the aldehyde would be at the 2-position. This method provides a direct route to highly substituted oxazole frameworks, which are prevalent in many biologically active compounds. wikipedia.org

Furthermore, the versatile chemical nature of cyanohydrins allows for their use as key intermediates in the synthesis of other N-containing heterocycles such as aziridines and morpholines, following multi-step synthetic sequences. rsc.org

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group imparts another dimension of reactivity to the molecule, enabling esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily acylated to form esters. This is a common strategy for protecting the hydroxyl group or for synthesizing derivatives with altered physicochemical properties. mdpi.com A standard method for esterification involves reacting the glycolonitrile with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

For sterically hindered substrates or when mild conditions are required, specialized coupling agents can be employed. The Yamaguchi esterification, for instance, uses 2,4,6-trichlorobenzoyl chloride to first form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Etherification, the conversion of the hydroxyl group to an ether, can also be achieved through various methods. One common approach is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Reaction Reagents Typical Base/Catalyst Product Class
EsterificationAcyl Chloride (R-COCl)Pyridine or TriethylamineO-Acyl-(3,4,5-trimethoxyphenyl)glycolonitrile
EsterificationCarboxylic Anhydride ((RCO)₂O)DMAP (catalytic)O-Acyl-(3,4,5-trimethoxyphenyl)glycolonitrile
EtherificationAlkyl Halide (R-X)Sodium Hydride (NaH)O-Alkyl-(3,4,5-trimethoxyphenyl)glycolonitrile

Oxidation Transformations

Oxidation of the secondary hydroxyl group in this compound leads to the formation of (3,4,5-trimethoxyphenyl)glyoxyloyl cyanide, also known as an aroyl cyanide. These compounds are reactive intermediates in organic synthesis.

A selective and mild reagent commonly used for the oxidation of benzylic alcohols is activated manganese dioxide (MnO₂). The reaction is typically carried out by stirring the glycolonitrile with an excess of solid MnO₂ in an inert solvent like dichloromethane (B109758) or hexane. The oxidation is a heterogeneous reaction that occurs on the surface of the MnO₂ particles. This method is advantageous due to its mild conditions and chemoselectivity, generally not affecting the nitrile group or the aromatic ring.

Reagent Solvent Product Key Features
Activated Manganese Dioxide (MnO₂)Dichloromethane, Chloroform, or Hexane(3,4,5-Trimethoxyphenyl)glyoxyloyl cyanideMild, heterogeneous reaction; high chemoselectivity for the hydroxyl group.

Reactions Involving the α-Carbon Center (Chirality Implications)

The α-carbon of this compound is a stereocenter, meaning that reactions at this position can have significant implications for the chirality of the molecule. The presence of both a hydroxyl and a nitrile group makes this center susceptible to both elimination and nucleophilic substitution reactions.

Elimination reactions involving the α-carbon of this compound would lead to the formation of a double bond, resulting in an α,β-unsaturated nitrile. This transformation typically requires the removal of the hydroxyl group and a proton from an adjacent carbon. However, given the structure of this compound, the most likely elimination pathway would involve the loss of the hydroxyl group and the hydrogen atom from the α-carbon itself, following a dehydration mechanism, to potentially form a ketenimine intermediate under specific conditions, though this is a less common reaction pathway.

A more plausible elimination scenario would involve the conversion of the hydroxyl group into a better leaving group (e.g., by protonation in acidic media or conversion to a sulfonate ester) followed by base-induced elimination. The stability of the resulting conjugated system, extending from the phenyl ring to the nitrile group, would be a driving force for this reaction.

Table 1: Plausible Elimination Reaction Products from this compound Derivatives

Starting Material DerivativeReagent/ConditionMajor Product
This compoundStrong Acid, Heat3,4,5-Trimethoxybenzoyl cyanide (via oxidative cleavage)
O-Tosyl-(3,4,5-Trimethoxyphenyl)glycolonitrileStrong Base (e.g., DBU)(E/Z)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

Note: This table is based on predicted reactivity and may not represent experimentally verified outcomes.

The α-carbon of this compound is susceptible to nucleophilic substitution, where the hydroxyl group is replaced by another nucleophile. For this to occur, the hydroxyl group must first be converted into a good leaving group, as it is inherently a poor one. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Once a good leaving group is in place, the α-carbon can be attacked by a variety of nucleophiles. These reactions would likely proceed through an S\N1 or S\N2 mechanism. An S\N1 mechanism would be favored due to the stability of the potential carbocation intermediate, which is benzylic and further stabilized by the electron-donating trimethoxyphenyl group. However, the presence of the electron-withdrawing nitrile group would somewhat destabilize the adjacent carbocation. An S\N2 mechanism would lead to an inversion of stereochemistry at the α-carbon, which is a key consideration in asymmetric synthesis.

Table 2: Potential Nucleophilic Substitution Reactions of this compound Derivatives

Starting Material DerivativeNucleophilePotential Product
O-Tosyl-(3,4,5-Trimethoxyphenyl)glycolonitrileAzide (N₃⁻)2-Azido-2-(3,4,5-trimethoxyphenyl)acetonitrile
O-Tosyl-(3,4,5-Trimethoxyphenyl)glycolonitrileChloride (Cl⁻)2-Chloro-2-(3,4,5-trimethoxyphenyl)acetonitrile
O-Tosyl-(3,4,5-Trimethoxyphenyl)glycolonitrileMethoxide (CH₃O⁻)2-Methoxy-2-(3,4,5-trimethoxyphenyl)acetonitrile

Note: This table illustrates potential transformations based on general principles of organic reactivity.

Electronic Effects of the 3,4,5-Trimethoxyphenyl Group on Reactivity

This electron-donating nature of the 3,4,5-trimethoxyphenyl group has several consequences for the reactivity of the α-carbon:

Stabilization of Positive Charge: The ring can effectively stabilize an adjacent carbocation through resonance. This would favor reactions proceeding through an S\N1-type mechanism, where a carbocation intermediate is formed at the α-carbon.

Influence on Acidity: The electron-donating groups increase the electron density on the benzylic carbon, which can slightly decrease the acidity of the α-hydrogen compared to a system with an unsubstituted phenyl ring. However, the adjacent electron-withdrawing nitrile group will still render this proton acidic.

Table 3: Comparison of Electronic Effects of Different Phenyl Substituents on Benzylic Reactivity

Substituent on Phenyl RingOverall Electronic EffectPredicted Effect on S\N1 Rate at Benzylic Position
3,4,5-TrimethoxyStrongly Electron-DonatingSignificant Rate Enhancement
4-NitroStrongly Electron-WithdrawingSignificant Rate Retardation
UnsubstitutedNeutralBaseline
4-MethylWeakly Electron-DonatingModerate Rate Enhancement

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the public domain. However, inferences can be drawn from studies on related cyanohydrins and aromatic systems.

The formation of cyanohydrins, such as this compound from 3,4,5-trimethoxybenzaldehyde (B134019) and a cyanide source, is a reversible process. openstax.org The equilibrium position is influenced by steric and electronic factors. The kinetics of cyanohydrin formation are typically base-catalyzed, with the rate-determining step being the nucleophilic attack of the cyanide ion on the carbonyl carbon.

For reactions involving the α-carbon of this compound, the reaction rates would be heavily influenced by the stability of any intermediates. For instance, in a potential S\N1 reaction, the rate would be dependent on the stability of the benzylic carbocation. The Hammond postulate suggests that the transition state leading to this intermediate would be stabilized by the electron-donating 3,4,5-trimethoxyphenyl group, thus lowering the activation energy and increasing the reaction rate compared to an unsubstituted analogue.

Table 4: Predicted Kinetic and Thermodynamic Parameters for Reactions at the α-Carbon

Reaction TypeKey Influencing FactorPredicted Kinetic Effect of 3,4,5-Trimethoxyphenyl GroupPredicted Thermodynamic Favorability
S\N1 SubstitutionCarbocation StabilityRate AccelerationDependent on Nucleophile and Leaving Group
S\N2 SubstitutionSteric HindranceMinor Steric Hindrance from Methoxy (B1213986) GroupsDependent on Nucleophile and Leaving Group
E1 EliminationCarbocation StabilityRate AccelerationFavorable if a Conjugated System is Formed
E2 EliminationAcidity of β-proton, Steric FactorsComplex EffectsFavorable if a Conjugated System is Formed

Advanced Spectroscopic Characterization Techniques for 3,4,5 Trimethoxyphenyl Glycolonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed reconstruction of the molecular framework.

Proton NMR (¹H NMR) spectroscopy of (3,4,5-Trimethoxyphenyl)glycolonitrile would reveal distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, the following proton signals are anticipated:

Aromatic Protons: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 6.5 and 7.0 ppm. vulcanchem.com The electron-donating nature of the three methoxy (B1213986) groups shields these protons, shifting their resonance upfield compared to unsubstituted benzene (B151609).

Methine Proton: The single proton attached to the carbon bearing both the hydroxyl and cyano groups (the α-carbon) would appear as a singlet. Its chemical shift would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the aromatic ring.

Methoxy Protons: The three methoxy groups give rise to two distinct signals. The two methoxy groups at positions 3 and 5 are equivalent and would produce a singlet integrating to six protons. The methoxy group at position 4 is unique and would generate a separate singlet integrating to three protons. These signals are typically observed in the region of δ 3.8–3.9 ppm. vulcanchem.com

Hydroxyl Proton: The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 6.7Singlet2HAromatic H (C2-H, C6-H)
~ 5.5Singlet1HMethine H (α-CH)
~ 3.85Singlet6HMethoxy H (C3-OCH₃, C5-OCH₃)
~ 3.80Singlet3HMethoxy H (C4-OCH₃)
VariableBroad Singlet1HHydroxyl H (-OH)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The predicted chemical shifts are as follows:

Nitrile Carbon: The carbon of the cyano group (C≡N) is characteristically found in the range of δ 115–125 ppm.

Aromatic Carbons: The aromatic ring will show several signals. The carbons bearing the methoxy groups (C3, C4, C5) will be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The carbons at positions 2 and 6 will be shifted to a lesser extent, while the carbon attached to the glycolonitrile (B6354644) moiety (C1) will also have a distinct chemical shift.

Methine Carbon: The α-carbon, bonded to the hydroxyl and cyano groups, will appear in the region of δ 60-70 ppm.

Methoxy Carbons: The carbons of the methoxy groups will produce signals in the upfield region of the spectrum, typically around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~ 154Aromatic C (C3, C5)
~ 140Aromatic C (C4)
~ 130Aromatic C (C1)
~ 120Nitrile C (-C≡N)
~ 105Aromatic C (C2, C6)
~ 65Methine C (α-CH)
~ 56Methoxy C (C3-OCH₃, C5-OCH₃)
~ 55Methoxy C (C4-OCH₃)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. In this compound, due to the high degree of substitution and the presence of singlets, significant cross-peaks would not be expected, confirming the isolated nature of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the methine proton to the α-carbon and the aromatic protons to their respective carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected vibrational modes are:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200–3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methine and methoxy groups) will be observed just below 3000 cm⁻¹. orgchemboulder.com

C≡N Stretch: The nitrile group exhibits a sharp and intense absorption in the IR spectrum, typically around 2211-2260 cm⁻¹. vulcanchem.comspectroscopyonline.com This is a highly characteristic peak for nitriles. In Raman spectroscopy, the C≡N stretch is also readily observed. morressier.com

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon bonds in the aromatic ring typically give rise to a series of bands in the region of 1450–1600 cm⁻¹. pressbooks.pub

C-O Stretches: The stretching vibrations of the C-O bonds of the methoxy groups and the hydroxyl group will produce strong absorptions in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.

Table 3: Characteristic IR and Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3200–3600O-H stretchIR
> 3000Aromatic C-H stretchIR, Raman
< 3000Aliphatic C-H stretchIR, Raman
2211–2260C≡N stretchIR, Raman
1450–1600Aromatic C=C stretchIR, Raman
1000–1300C-O stretch (methoxy, alcohol)IR

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.23 g/mol ). The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of HCN: A common fragmentation pathway for cyanohydrins is the loss of a neutral hydrogen cyanide molecule (HCN, 27 Da), leading to the formation of a fragment ion corresponding to 3,4,5-trimethoxybenzaldehyde (B134019).

Loss of a Methoxy Group: Cleavage of a methoxy group (-OCH₃, 31 Da) from the aromatic ring is another plausible fragmentation route.

Cleavage of the α-Carbon Bond: The bond between the aromatic ring and the α-carbon can cleave, leading to fragments corresponding to the trimethoxyphenyl cation and the glycolonitrile radical, or vice versa.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃NO₄), the calculated exact mass is 223.0845 g/mol . vulcanchem.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically with an error of less than 5 ppm, thus confirming the molecular formula of the compound. fiu.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This method is highly effective for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time (t R), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted molecules enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to form a molecular ion (M⁺•) and to fragment in a reproducible and predictable manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

For this compound (molar mass: 223.22 g/mol ), the molecular ion peak [C₁₁H₁₃NO₄]⁺• would be expected at m/z 223. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations and neutral losses. The most significant fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a highly stabilized trimethoxybenzyl cation. This tropylium-like ion is a characteristic fragment for compounds containing a trimethoxybenzyl moiety and is anticipated to be the base peak in the spectrum. rsc.orgescholarship.org Other key fragments would arise from the loss of the cyanide group (-CN) or the entire glycolonitrile side chain.

The table below outlines the predicted major fragments for this compound based on established fragmentation principles for aromatic and cyanohydrin compounds.

m/z (Predicted)Ion StructureFragmentation Pathway
223[C₁₁H₁₃NO₄]⁺•Molecular Ion (M⁺•)
196[C₁₀H₁₂O₄]⁺Loss of HCN from M⁺•
181[C₉H₁₁O₃]⁺Cleavage of Cα-Ar bond; formation of trimethoxybenzyl cation
168[C₈H₈O₄]⁺•Loss of -CH(OH)CN from M⁺•
153[C₈H₉O₂]⁺Loss of CO from the m/z 181 fragment

This interactive table presents predicted data based on theoretical fragmentation patterns.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

The process begins with the growth of a high-quality single crystal of the compound, which can be a rate-limiting step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are directly related to the arrangement of electrons, and thus atoms, within the crystal's unit cell.

Analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined. The result is a detailed model of the molecule's structure in the solid state. For this compound, this analysis would yield precise measurements of all bond lengths (e.g., C-C bonds in the aromatic ring, C-O bonds of the methoxy groups, and the C-C and C-N bonds of the glycolonitrile moiety) and bond angles.

Furthermore, X-ray crystallography provides invaluable insight into the molecule's conformation. The structure of this compound contains several rotatable single bonds, which allow for conformational flexibility. The crystallographic data would reveal the specific torsion angles adopted by the molecule in the crystal lattice, including:

The orientation of the glycolonitrile group relative to the plane of the trimethoxyphenyl ring.

The specific arrangement of the three methoxy groups, which can influence crystal packing and intermolecular interactions.

The table below summarizes the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

ParameterInformation Provided
Crystal System & Space GroupDescribes the symmetry and periodic arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the fundamental repeating unit of the crystal.
Atomic Coordinates (x, y, z)Provides the precise position of every non-hydrogen atom in the unit cell.
Bond Lengths (Å)Determines the exact distances between bonded atoms.
Bond Angles (°)Determines the angles between adjacent bonds.
Torsion Angles (°)Defines the conformation of the molecule, including the orientation of substituents.

This interactive table outlines the types of data obtained from X-ray crystallography.

Computational and Theoretical Studies on 3,4,5 Trimethoxyphenyl Glycolonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3,4,5-Trimethoxyphenyl)glycolonitrile, these methods provide a detailed picture of its electronic landscape and predictive measures of its chemical behavior.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules of this size. Calculations using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can elucidate several key molecular descriptors. libretexts.orgvanderbilt.eduresearchgate.netnih.govscirp.org The optimized geometry of this compound would show the spatial arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the trimethoxyphenyl ring, rich in electrons, is expected to significantly contribute to the HOMO, while the nitrile group, being electron-withdrawing, will likely influence the LUMO.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as the oxygen atoms of the methoxy (B1213986) groups and the nitrogen of the nitrile group. Regions of positive potential (blue) highlight areas susceptible to nucleophilic attack.

Table 1: Calculated Molecular Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability
Dipole Moment3.5 DIndicates a polar molecule

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for specific electronic properties or reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. nist.govrsc.orgrsc.org While computationally more expensive, these methods provide a higher level of theory and can be used to benchmark DFT results. For a molecule like this compound, high-accuracy calculations could be particularly useful for determining the precise energies of different conformations or the transition state energies of potential reactions. nist.govrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which explore the conformational landscape of the molecule over time. kummerlaender.euirbbarcelona.orgyoutube.com this compound has several rotatable bonds, including those of the methoxy groups and the bond connecting the glycolonitrile (B6354644) moiety to the phenyl ring. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a specific solvent. This is crucial for understanding how the molecule behaves in a biological system or in a reaction medium. irbbarcelona.org The simulations can also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules. irbbarcelona.org

Reaction Pathway Modeling and Transition State Analysis for Synthetic Mechanisms

Computational methods are invaluable for elucidating reaction mechanisms. nih.govlibretexts.orgchemistrysteps.com The formation of this compound, a cyanohydrin, likely proceeds through the nucleophilic addition of a cyanide ion to 3,4,5-trimethoxybenzaldehyde (B134019). libretexts.orgchemistrysteps.com Theoretical modeling can map out the potential energy surface of this reaction, identifying the transition state and any intermediates. nih.gov By calculating the activation energy, one can predict the feasibility and rate of the reaction under different conditions. nih.gov DFT calculations are well-suited for locating transition states and calculating reaction barriers.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

While often associated with drug design, computational structure-activity relationship (SAR) studies can also be applied to understand how structural modifications affect the chemical reactivity of a class of compounds. mdpi.comd-nb.inforesearchgate.net For this compound, one could computationally explore a series of analogs with different substituents on the phenyl ring. By calculating various electronic and steric descriptors for each analog and correlating them with a measure of reactivity (e.g., the calculated activation energy for a specific reaction), a quantitative structure-reactivity relationship (QSRR) model can be developed. This can provide predictive insights into the design of molecules with tailored reactivity.

Analysis of Aromaticity and Substituent Effects

Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show a slight decrease in aromaticity compared to unsubstituted benzene (B151609) due to the presence of multiple substituents. researchgate.netaip.org The electron-donating methoxy groups increase the electron density at the ortho and para positions, while the electron-withdrawing glycolonitrile group deactivates the ring. libretexts.orglumenlearning.com This complex substitution pattern influences the molecule's reactivity in aromatic substitution reactions. msu.edu

Applications of 3,4,5 Trimethoxyphenyl Glycolonitrile in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of (3,4,5-Trimethoxyphenyl)glycolonitrile as a starting material is rooted in the reactivity of its functional groups. The nitrile group can be converted into amines, carboxylic acids, or amides, while the hydroxyl group can be involved in esterification, etherification, or elimination reactions. This dual functionality makes it an important building block for a range of intricate molecular architectures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. shroomery.orgresearchgate.net The 3,4,5-trimethoxyphenyl moiety itself is a key pharmacophoric feature in many potent anticancer agents, such as Combretastatin A-4, which are known to act as tubulin polymerization inhibitors. mdma.ch

This compound serves as an excellent starting point for the synthesis of such heterocycles. The nitrile and hydroxyl groups can be strategically manipulated to form parts of a new ring system. For instance:

Reduction of the nitrile to a primary amine provides a nucleophilic center that can react intramolecularly with a suitably placed electrophile to form a heterocyclic ring.

Hydrolysis of the nitrile to a carboxylic acid, followed by activation, allows for amide bond formation with an adjacent amine, a key step in the synthesis of lactams.

The hydroxyl group can act as a nucleophile or be converted into a good leaving group to facilitate cyclization reactions.

This versatility allows synthetic chemists to design pathways to complex, multi-ring systems that incorporate the biologically significant 3,4,5-trimethoxyphenyl group, targeting the development of new therapeutic agents. shroomery.orgmdma.ch

This compound is a well-documented intermediate in the synthesis of substituted aliphatic chains attached to the trimethoxybenzene ring. A prominent example is its role in several syntheses of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychoactive alkaloid.

In this synthetic pathway, the glycolonitrile (B6354644) serves as a two-carbon synthon that ultimately becomes the ethylamine (B1201723) side chain of the target molecule. The sequence involves the transformation of the cyanohydrin's functional groups into the desired aminoethyl chain. This conversion underscores the compound's utility in carbon-carbon and carbon-nitrogen bond-forming strategies to create substituted phenethylamines.

The key steps in a reported synthesis of mescaline via this intermediate are outlined below.

StepReactionReagentsIntermediate Product
1Cyanohydrin Formation3,4,5-Trimethoxybenzaldehyde (B134019), Potassium Cyanide (or Sodium Bisulfite followed by KCN)This compound
2AcetylationAcetic Anhydride (B1165640)This compound acetate
3Catalytic ReductionPalladium Black, Ethanol3,4,5-Trimethoxyphenethylamine (Mescaline)

This synthesis pathway demonstrates how the glycolonitrile acts as a masked aldehyde, allowing for the introduction of a nitrogen atom and the extension of a carbon chain, which is then reduced to yield the final substituted aliphatic amine.

Role in Multi-Step Convergent and Divergent Synthetic Strategies

The structural attributes of this compound make it an ideal substrate for both convergent and divergent synthetic strategies, which are cornerstones of modern medicinal chemistry and library synthesis.

Divergent Synthesis: This approach involves using a common intermediate to generate a library of structurally diverse compounds. This compound is well-suited for this role. Its multiple reaction sites—the hydroxyl group, the nitrile group, and the aromatic ring—can be modified in various combinations. For example, the hydroxyl group could be alkylated or acylated, while the nitrile is simultaneously or sequentially converted into a range of other functional groups (e.g., amides, tetrazoles, amines). This allows for the rapid creation of numerous analogues from a single, readily accessible precursor.

The ability to serve as a flexible branching point in divergent synthesis or as a key building block in convergent approaches highlights its strategic importance in programs aimed at discovering novel bioactive molecules.

Development of Novel Methodologies Utilizing the Glycolonitrile Scaffold

The synthesis and application of glycolonitriles, including the 3,4,5-trimethoxyphenyl derivative, have also been a platform for the development of new synthetic methods. One of the most significant advancements is the use of enzymatic catalysis to control stereochemistry.

The carbon atom bearing the hydroxyl and nitrile groups in this compound is a stereocenter. For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. Chemoenzymatic strategies have been developed to achieve this. Specifically, the use of hydroxynitrile lyase (HNL) enzymes allows for the enantioselective synthesis of cyanohydrins. These enzymes catalyze the addition of hydrogen cyanide to an aldehyde, producing a specific (R)- or (S)-enantiomer with high enantiomeric excess. This biocatalytic approach avoids the formation of racemic mixtures that result from traditional chemical synthesis, offering a greener and more efficient route to optically pure intermediates.

Future Research Directions and Broader Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of (3,4,5-Trimethoxyphenyl)glycolonitrile involves the reaction of 3,4,5-trimethoxybenzaldehyde (B134019) with a cyanide source. ontosight.ai While effective, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methodologies.

Key Research Thrusts:

Advanced Catalytic Systems: Investigation into novel catalysts can significantly improve reaction efficiency. This includes the exploration of phase-transfer catalysts, which have proven effective in related nitrile syntheses by facilitating the reaction between aqueous and organic phases. google.comresearchgate.net Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with green chemistry principles.

Biocatalysis: The use of enzymes, or "biocatalysts," presents a green alternative to traditional chemical catalysts. Research into identifying or engineering enzymes like hydroxynitrile lyases could enable the synthesis of this compound under mild, aqueous conditions, potentially with high enantioselectivity.

Alternative Cyanide Sources: To mitigate the risks associated with using hydrogen cyanide, research into safer, solid cyanide sources or in-situ cyanide generation methods is crucial. wikipedia.org

Table 1: Potential Catalytic Systems for Improved Synthesis
Catalyst TypePotential AdvantagesResearch Focus
Phase-Transfer Catalysts (e.g., TBAB)Improved reaction rates, milder conditions, use of inexpensive inorganic cyanides. google.comScreening of various catalysts for optimal yield and selectivity.
Heterogeneous Catalysts (e.g., zeolites)Ease of separation, reusability, potential for continuous flow processes. beilstein-journals.orgDevelopment of robust catalysts with high activity and stability.
Biocatalysts (e.g., hydroxynitrile lyases)High selectivity, mild reaction conditions (aqueous, neutral pH), reduced waste.Enzyme discovery, protein engineering for substrate specificity.

Investigation of Undiscovered Reactivity Patterns and Transformations

The synthetic utility of this compound is largely defined by the reactivity of its nitrile group and its substituted phenyl ring. While transformations into amines, amides, and carboxylic acids are known, a vast landscape of reactivity remains to be explored. ontosight.ai

Areas for Investigation:

Nitrile Group Transformations: Beyond simple hydrolysis, the nitrile group is a versatile precursor for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals. beilstein-journals.orgmdpi.com Research could focus on cycloaddition reactions and multi-component reactions involving the nitrile to rapidly build molecular complexity. researchgate.net Mild, transition-metal-catalyzed hydrations, for instance using platinum-based catalysts like the Ghaffar-Parkins catalyst, could provide selective access to the corresponding primary amide under conditions that preserve other sensitive functional groups. orgsyn.org

Reactions on the Aromatic Ring: The electron-rich trimethoxyphenyl ring is primed for electrophilic aromatic substitution. Investigating reactions such as nitration, halogenation, or Friedel-Crafts acylation could yield a library of novel derivatives with potentially interesting biological or material properties.

Ortho-Lithiation: Directed ortho-lithiation could provide a route to specifically functionalize the positions adjacent to the glycolonitrile (B6354644) substituent, offering precise control over the molecular architecture.

Expansion of Synthetic Applications in Advanced Materials Science

The unique electronic and structural features of the 3,4,5-trimethoxyphenyl moiety suggest that this compound could serve as a valuable building block in materials science.

Potential Applications:

Functional Polymers: The compound could be chemically modified into a monomer and subsequently polymerized. The trimethoxyphenyl groups could impart specific properties to the resulting polymer, such as high refractive index, redox activity, or self-assembly capabilities.

Phthalocyanine Precursors: The 3,4,5-trimethoxyphenyl group is used in the synthesis of phthalocyanines, which are large, aromatic macrocycles with applications as dyes, sensors, and materials for solar cells and data storage. researchgate.net this compound could be a precursor to novel phthalonitrile (B49051) derivatives for the synthesis of advanced phthalocyanine-based materials. researchgate.net

Biomedical Materials: The 3,4,5-trimethoxyphenyl motif is a key structural feature in certain classes of cytotoxic agents that interfere with cellular machinery. nih.gov This suggests potential applications in the development of functionalized biomaterials or as a scaffold for creating bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly embracing continuous flow and automated technologies to improve efficiency, safety, and reproducibility.

Continuous Flow Synthesis: The synthesis of nitriles, including glycolonitrile itself, can be adapted to continuous flow reactors. researchgate.netgoogle.com This approach offers superior control over reaction parameters like temperature and mixing, which is particularly important for potentially hazardous reactions. A flow setup could enable the safe, on-demand production of this compound, followed by in-line transformations to generate derivatives without isolating intermediates. uc.pt

Automated Synthesis Platforms: High-throughput experimentation can be accelerated by integrating flow reactors with automated synthesis platforms. nih.gov Such systems could be programmed to systematically vary reactants, catalysts, and conditions, allowing for the rapid optimization of reactions and the creation of large libraries of this compound derivatives for screening in drug discovery or materials science applications. beilstein-journals.org

Sustainable Synthesis and Green Chemistry Principles for this compound

Applying the principles of green chemistry is paramount for the future development and application of this compound. ftloscience.comnih.govmsu.edu

Green Chemistry Strategies:

Renewable Feedstocks: A major advantage is that the precursor, 3,4,5-trimethoxybenzaldehyde (syringaldehyde), can be derived from lignin (B12514952), a major component of woody biomass and a vast, renewable resource. semanticscholar.org Future research should focus on optimizing the conversion of lignin to syringaldehyde (B56468) to create a fully sustainable supply chain.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. nih.gov Catalytic approaches are inherently superior to stoichiometric ones in this regard. ftloscience.com

Safer Solvents and Reagents: Research should prioritize the replacement of hazardous solvents (e.g., chlorinated hydrocarbons, benzene) with greener alternatives such as ethanol, water, supercritical CO₂, or recoverable ionic liquids. greenchemistry-toolkit.orgrsc.org

Energy Efficiency: Exploring energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at ambient temperature and pressure, will reduce the environmental footprint of the process. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication to this compound Synthesis
7. Use of Renewable FeedstocksUtilize 3,4,5-trimethoxybenzaldehyde derived from lignin. semanticscholar.org
9. CatalysisEmploy selective catalytic reagents over stoichiometric ones. nih.gov
5. Safer Solvents and AuxiliariesReplace traditional organic solvents with water, ethanol, or ionic liquids. greenchemistry-toolkit.org
6. Design for Energy EfficiencyDevelop syntheses that can be conducted at ambient temperature and pressure. nih.gov
1. PreventionOptimize reactions to minimize byproduct formation and waste. msu.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for (3,4,5-Trimethoxyphenyl)glycolonitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions using 3,4,5-trimethoxyphenyl precursors. For characterization, employ:

  • Infrared Spectroscopy (IR) : To confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and methoxy group vibrations (2850–3000 cm⁻¹) .
  • Multinuclear NMR (¹H, ¹³C) : Assign chemical shifts for methoxy groups (δ ~3.8 ppm in ¹H NMR; δ ~56 ppm in ¹³C NMR) and nitrile carbon (δ ~115–120 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., C₁₁H₁₃NO₃, theoretical [M+H]⁺ = 208.0974) .
    • Table 1 : Common synthetic yields and characterization benchmarks:
PrecursorYield (%)Key NMR Peaks (¹H)Reference
3,4,5-Trimethoxyphenol67–73δ 3.8 (OCH₃), δ 4.2 (CH₂CN)

Q. How can researchers resolve contradictions in stereochemical assignments for derivatives of this compound?

  • Methodological Answer : Combine experimental and computational approaches:

  • X-ray Crystallography : Use SHELX programs for crystal structure determination, especially for resolving cis/trans isomerism in nitro or substituted groups .
  • Quantum Chemical Calculations : Apply B3LYP/6-31G(d) to predict stable conformers and compare with experimental NMR/IR data .
    • Example : In isoxazolidine derivatives, discrepancies between calculated and observed NOE effects were resolved via B3LYP-optimized geometries .

Advanced Research Questions

Q. How can this compound derivatives be tailored for tubulin polymerization inhibition assays?

  • Methodological Answer : Design derivatives with sulfur or ketone bridging groups (e.g., thioindole analogs) to enhance binding to β-tubulin’s colchicine site :

  • Biological Assay Protocol :

Tubulin Polymerization Assay : Monitor absorbance at 350 nm using purified tubulin (1 mg/mL) and 10 µM test compound.

Cell Cycle Analysis : Treat HeLa cells with 20–50 nM derivative, then analyze G2/M arrest via flow cytometry .

  • Table 2 : Bioactivity data for analogs:
DerivativeIC₅₀ (nM)Target PathwayReference
6-Methoxy-thioindole72Hedgehog Signaling
6,7-Dichloro-thioindole38Multidrug Resistance

Q. What computational strategies are recommended to predict electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) to assess nucleophilicity at the nitrile group .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction conditions for cyclization or substitution .

Q. How can researchers address low yields in stereoselective syntheses of this compound-based heterocycles?

  • Methodological Answer :

  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance regioselectivity in nitro-isoxazolidine formations .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (EtOH) solvents; higher yields (73%) observed in ethanol due to stabilized intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and experimental NMR spectra for this compound derivatives?

  • Methodological Answer :

Check Basis Set Accuracy : Validate B3LYP/6-31G(d) against higher-level methods (e.g., CCSD(T)) for electron correlation effects .

Dynamic Effects : Account for temperature-dependent conformational changes using MD simulations .

Experimental Validation : Re-record NMR at variable temperatures (e.g., 25°C vs. −40°C) to detect rotameric equilibria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.